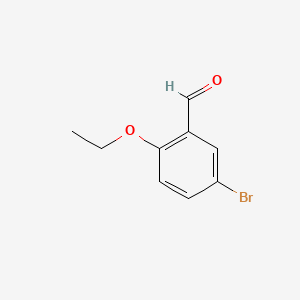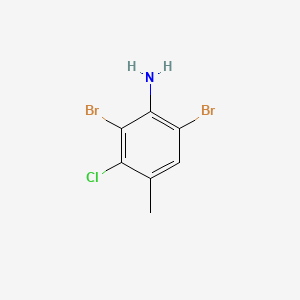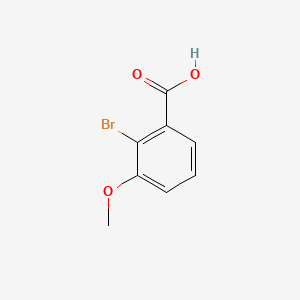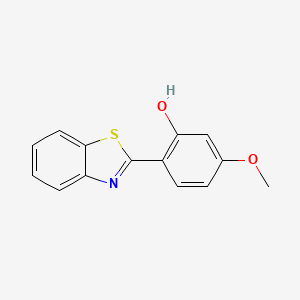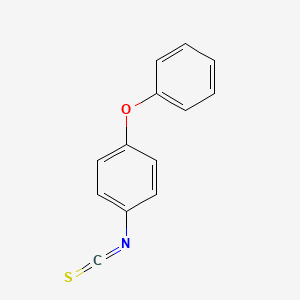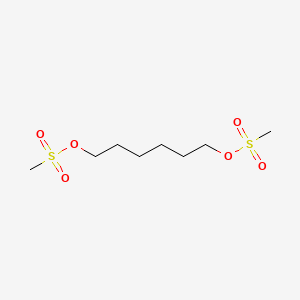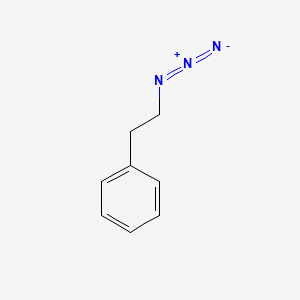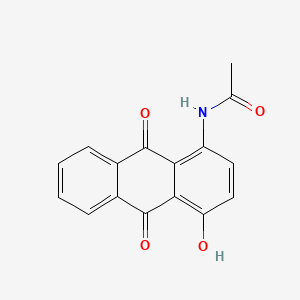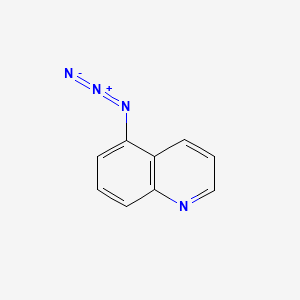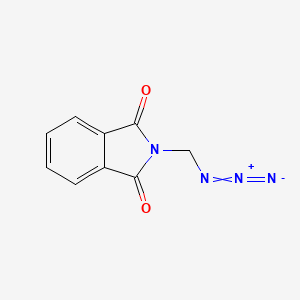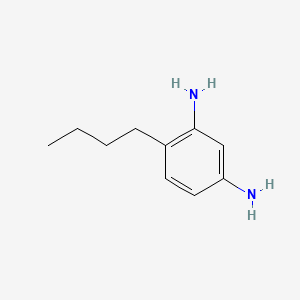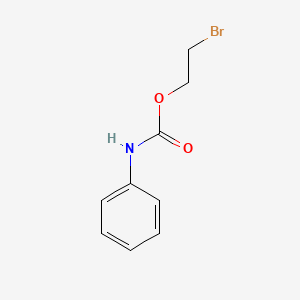
2-bromoethyl N-phenylcarbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-bromoethyl N-phenylcarbamate often involves palladium-catalyzed C-H functionalization processes. For instance, a method for the ortho-bromination of O-arylcarbamates using N-bromosuccinimide (NBS) under palladium catalysis has been described, highlighting the efficiency of bromination in the presence of a palladium catalyst (A. John & K. Nicholas, 2012).
Molecular Structure Analysis
The molecular structure of derivatives close to 2-bromoethyl N-phenylcarbamate can be complex and diverse. For example, the structure of 2-bromo-1-phenyl-1,2-dicarba-closo-dodecaborane(12) has been determined crystallographically, showing specific orientations and interactions within the molecule, such as tentative evidence for a weak intramolecular Ph...Br interaction (T. McGrath & A. J. Welch, 1995).
Chemical Reactions and Properties
Chemical reactions involving 2-bromoethyl N-phenylcarbamate derivatives can be complex, involving multiple steps or specific conditions for certain reactions to occur. The reactions of N- and C-alkenylanilines with bromine to give various products indicate the reactivity of similar structures under specific conditions (I. S. Afon'kin et al., 2004).
Physical Properties Analysis
The physical properties of 2-bromoethyl N-phenylcarbamate and related compounds are crucial for their application in different fields. These properties can include melting points, boiling points, solubility in various solvents, and more. While specific data for 2-bromoethyl N-phenylcarbamate was not directly found, studies on similar compounds offer insights into how these physical properties can be determined and their significance.
Chemical Properties Analysis
The chemical properties of such compounds are defined by their reactivity, stability, and the types of reactions they can undergo. The facile regeneration of carbonyl compounds from semicarbazones by potassium bromate, for example, illustrates the chemical reactivity of carbonyl compounds and their derivatives, highlighting the potential for various chemical transformations (S. Narayanan & V. S. Srinivasan, 1987).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis of Anilides and Carbamates : 2-Bromoethyl N-Phenylcarbamate is involved in the synthesis of anilides and carbamates. For instance, isomerization of certain anilines, when treated with bromine, leads to the formation of phenylcarbamates (Afon'kin et al., 2004).
- Silylating Agents : Some derivatives of N-phenylcarbamates, like trimethylsilyl N-(4-bromophenyl)carbamate, are significant as silylating agents in chemical synthesis (Böcskei et al., 1996).
Catalysis and Functionalization
- Palladium-Catalyzed Reactions : N-Phenylcarbamates are used in palladium-catalyzed ortho-arylation reactions, involving the functionalization of aromatic C-H bonds (Zhao et al., 2010).
Crosslinking and Polymer Chemistry
- Crosslinking of Polymers : N-phenylcarbamates, including derivatives, are used as crosslinking agents for polymers containing labile hydrogens (Sun et al., 1984).
Enzyme Inhibition Studies
- Potential Enzyme Inhibitors : Derivatives of N-phenylcarbamates are prepared as potential inhibitors of specific enzymes like β-N-acetylglucosaminidases (Beer et al., 1990).
Chiral Discrimination and Resolution
- Chiral Discrimination in HPLC : Certain phenylcarbamate derivatives are used in high-performance liquid chromatography (HPLC) for chiral recognition and resolution (Okamoto et al., 1986).
Propriétés
IUPAC Name |
2-bromoethyl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-6-7-13-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXXUDSODOZFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309941 | |
| Record name | 2-bromoethyl N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromoethyl N-phenylcarbamate | |
CAS RN |
32353-12-1 | |
| Record name | NSC220027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromoethyl N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMOETHYL N-PHENYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



